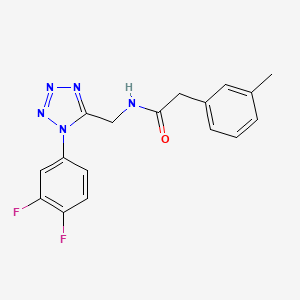

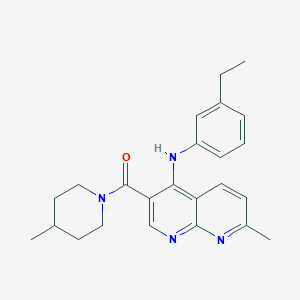

![molecular formula C16H22FNO5S B2921966 4-ethoxy-3-fluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide CAS No. 1902908-25-1](/img/structure/B2921966.png)

4-ethoxy-3-fluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, related compounds such as 3,4-Ethylenedioxythiophenes have been synthesized and studied . The most common method for constructing the ethylene fragment of EDOT, for example, is to replace the 3,4-dimethoxy group of thiophene 1 with ethylene glycol or glycerol residues with the following cyclization .Aplicaciones Científicas De Investigación

Photodynamic Therapy

A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties suggest its potential as a Type II photosensitizer for treating cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Gul et al. (2016) synthesized a series of benzenesulfonamides that were tested for cytotoxicity, tumor specificity, and as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities, suggesting potential for further anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Antimicrobial Agents

Abbas et al. (2017) investigated new derivatives of benzenesulfonamide for antimicrobial evaluation, identifying compounds with promising dual antibacterial and antifungal potency. This research points towards the development of new, potent, and safer antimicrobials (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Enzyme Inhibition

Alyar et al. (2018) synthesized Schiff bases derived from sulfamethoxazole and sulfisoxazole, along with their Pd(II), Cu(II) complexes, and evaluated them for antimicrobial activities and carbonic anhydrase enzyme inhibition. They found that the Cu(II) complexes had very high inhibition potencies on enzymes, indicating potential applications in related therapeutic areas (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Safety and Hazards

Direcciones Futuras

Future research could focus on the synthesis, characterization, and application of this compound in various fields. Given the antibacterial activity of related compounds , this compound could potentially be explored for its antibacterial properties. Additionally, its potential use in the synthesis of semiconductor polymers for molecular electronics devices, electrolytic capacitors, electrochromic devices, and antistatic coatings could be investigated .

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known for their antibacterial properties . They typically inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of DHPS, preventing the formation of dihydropteroate, a precursor of folic acid .

Biochemical Pathways

The compound, being a sulfonamide derivative, likely affects the folic acid synthesis pathway in bacteria . By inhibiting DHPS, it prevents the production of dihydropteroate, thereby disrupting the synthesis of folic acid. This leads to a halt in bacterial growth and reproduction, as folic acid is essential for the synthesis of nucleotides, the building blocks of DNA .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound results in the cessation of bacterial growth and reproduction . This leads to a decrease in the bacterial population, aiding in the resolution of bacterial infections .

Propiedades

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO5S/c1-2-21-14-6-4-12(10-13(14)17)24(19,20)18-11-3-5-15-16(9-11)23-8-7-22-15/h4,6,10-11,15-16,18H,2-3,5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZJTEHNAQZKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

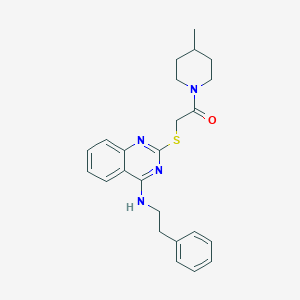

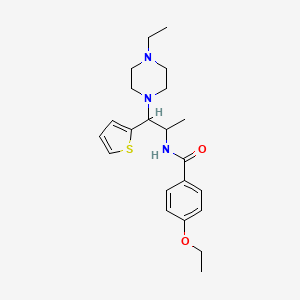

![2-chloro-N-methyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2921883.png)

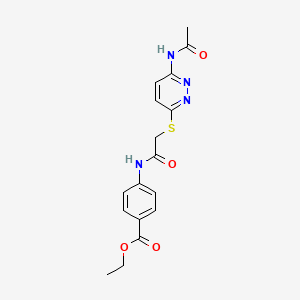

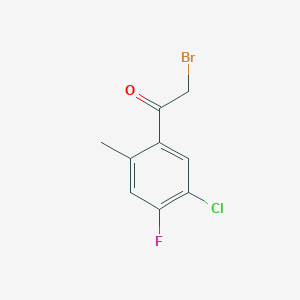

![Methyl 2-[1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]acetate](/img/structure/B2921886.png)

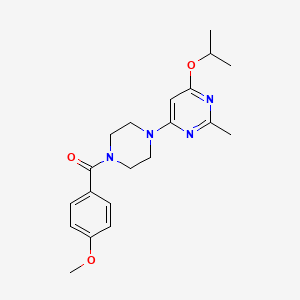

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2921889.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2921893.png)

![methyl 2-imino-10-methyl-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2921899.png)

![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2921900.png)